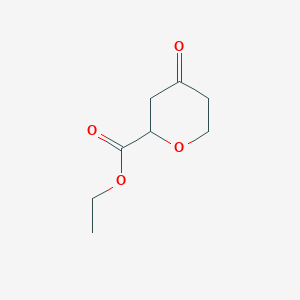

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Descripción

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of pyran chemistry and heterocyclic compound synthesis. The foundation for understanding this compound traces back to early investigations into chelidonic acid and related pyran derivatives. Historical records indicate that the understanding of pyran-based chemistry began with the discovery of chelidonic acid by Joseph Maria Aloys Probst in 1839 from extracts of Chelidonium majus, which was subsequently studied by Joseph Udo Lerch in 1846. This early work established the fundamental principles underlying pyran ring systems and their potential for derivatization.

The synthetic pathway to this compound emerged from advances in the preparation of chelidonic acid derivatives through base-induced condensation reactions. The compound was first created on a research scale as a by-product during the synthesis of 4-pyrone through thermal decarboxylation processes. Specifically, the formation of this ethyl ester occurs when incomplete hydrolysis of diethyl oxalate condensation products leads to the retention of one ethyl ester group during subsequent decarboxylation reactions.

The compound has gained particular attention in recent decades due to its emergence as a valuable synthetic intermediate. The development of reliable synthesis methods, particularly through Dieckmann condensation reactions at low temperatures using strong bases such as sodium ethoxide or sodium hydride, has enhanced its accessibility for research applications. Modern synthetic approaches have refined the original procedures, with contemporary methods achieving higher yields and milder reaction conditions compared to historical synthetic routes.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the broader context of heterocyclic chemistry, particularly as it exemplifies the versatility and reactivity patterns characteristic of oxygen-containing six-membered ring systems. The compound represents a critical intersection between saturated heterocycles and functionalized derivatives, demonstrating how traditional pyran frameworks can be modified to incorporate multiple reactive centers.

The structural framework of this compound contributes to the understanding of heterocyclic reactivity patterns, particularly in the context of nucleophilic and electrophilic reactions at various positions around the ring. The presence of the ketone functionality at the 4-position and the ester group at the 2-position creates a unique electronic environment that influences both the conformational preferences and the chemical reactivity of the molecule. This dual functionality allows for diverse chemical transformations, including condensation reactions, cycloaddition processes, and ring-opening reactions that are fundamental to heterocyclic chemistry.

Recent research has highlighted the compound's role in advancing the synthesis of complex fused-ring heterocyclic systems. The compound has been utilized in the preparation of various spiroimidazolones and dipeptide derivatives, demonstrating its utility as a versatile building block for constructing more elaborate molecular architectures. Furthermore, its application in Wittig reactions for the synthesis of penicillin derivatives and vitamin D3 analogs underscores its importance in medicinal chemistry applications.

The compound also serves as a model system for studying the conformational behavior of substituted tetrahydropyran rings. The conformational analysis of such systems provides insights into the preferred spatial arrangements of substituents and their effects on molecular stability and reactivity. These studies contribute to the broader understanding of how structural modifications influence the properties of heterocyclic compounds, which is essential for rational drug design and synthetic planning.

Nomenclature and Classification Systems

The nomenclature of this compound reflects the systematic approach to naming complex heterocyclic compounds while accommodating multiple functional groups and structural features. According to International Union of Pure and Applied Chemistry recommendations, the compound is properly named as this compound, which directly describes its structural components in a hierarchical manner.

The systematic name breaks down into several components that reflect the molecule's structural features. The term "tetrahydro-2H-pyran" indicates a six-membered saturated ring containing one oxygen atom, with the "2H" designation specifying the position of hydrogen atoms according to the Hantzsch-Widman nomenclature system. The "4-oxo" prefix denotes the presence of a ketone functional group at the 4-position of the ring, while "2-carboxylate" indicates the carboxylic acid derivative at the 2-position. The "ethyl" prefix specifies that the carboxylic acid has been esterified with ethanol.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound is also known as ethyl 4-oxooxane-2-carboxylate, where "oxane" represents an alternative systematic name for the tetrahydropyran ring system. Other accepted names include 2H-pyran-2-carboxylic acid tetrahydro-4-oxo ethyl ester and 4-oxotetrahydro-2H-pyran-2-carboxylic acid ethyl ester, both of which emphasize the ester functionality.

The classification of this compound within broader chemical taxonomy places it among the heterocyclic organic compounds, specifically within the subcategory of oxygen-containing six-membered rings. More precisely, it belongs to the pyran family of compounds, which are characterized by the presence of one oxygen atom in a six-membered ring structure. The compound further classifies as a substituted tetrahydropyran derivative, distinguishing it from unsaturated pyran compounds such as 2H-pyrans and 4H-pyrans.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Heterocyclic Compounds | Oxygen-containing heterocycles |

| Ring System | Six-membered rings | Pyran derivatives |

| Saturation State | Saturated heterocycles | Tetrahydropyran |

| Functional Groups | Ketone and Ester | 4-oxo-2-carboxylate |

| Molecular Formula | C8H12O4 | Ethyl ester derivative |

Structural Relationship to Pyranose Derivatives

The structural relationship between this compound and pyranose derivatives reveals fundamental connections between synthetic heterocyclic chemistry and naturally occurring carbohydrate systems. Pyranose compounds, which include common sugars such as glucose, fructose, and galactose, share the basic six-membered ring structure containing one oxygen atom that characterizes the tetrahydropyran framework.

The structural comparison between this compound and pyranose derivatives highlights both similarities and key differences. Both compound classes feature the characteristic six-membered ring with one oxygen atom, creating the fundamental oxane ring system. However, pyranose derivatives typically contain multiple hydroxyl groups attached to the ring carbons, while this compound features a ketone at the 4-position and an ethyl ester at the 2-position.

The conformational behavior of this compound can be understood through comparison with pyranose conformational analysis. Pyranose rings typically adopt chair conformations to minimize steric interactions and maximize stability, similar to cyclohexane systems. The substitution pattern in this compound influences its preferred conformations, with the ketone and ester groups affecting the ring's puckering and overall three-dimensional structure.

Research into 1,2-deoxy-pyranose derivatives has demonstrated the synthetic utility of compounds that bridge the gap between traditional pyranose structures and modified heterocyclic systems. Studies on spliceostatin derivatives have shown that 1,2-deoxy-pyranose analogs, which share structural features with this compound, can exhibit significant biological activity while maintaining improved stability compared to their fully hydroxylated counterparts.

The synthetic accessibility of this compound from simple starting materials contrasts with the biosynthetic pathways that produce natural pyranose derivatives. While pyranose compounds are typically derived from enzymatic processes involving aldose and ketose precursors, the synthetic compound can be prepared through chemical condensation and cyclization reactions starting from readily available chemical feedstocks.

| Structural Feature | Pyranose Derivatives | This compound |

|---|---|---|

| Ring System | Six-membered oxane | Six-membered oxane |

| Oxygen Position | Ring position 1 | Ring position 1 |

| Typical Substituents | Multiple hydroxyl groups | Ketone (4-position), Ester (2-position) |

| Conformational Preference | Chair conformations | Chair conformations |

| Anomeric Effects | Present at C-1 | Modified by ester substitution |

| Ring Puckering | Minimal in chair forms | Influenced by carbonyl groups |

The electronic effects within this compound differ significantly from those in pyranose derivatives due to the presence of electron-withdrawing carbonyl groups. The ketone at the 4-position and the ester carbonyl at the 2-position create an electron-deficient environment that influences the compound's reactivity patterns and potential for further chemical modification. This electronic environment contrasts with the relatively electron-rich nature of hydroxyl-substituted pyranose rings, leading to different patterns of chemical reactivity and stability.

Propiedades

IUPAC Name |

ethyl 4-oxooxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECFFZNWFZDTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80708799 | |

| Record name | Ethyl 4-oxooxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287193-07-1 | |

| Record name | Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287193-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-oxooxane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80708799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Step 1: Formation of 4-Oxa-1,7-Pimelic Acid Diethyl Ester

Ethyl 3-hydroxypropanoate and ethyl acrylate undergo alkaline condensation:

- Molar ratio : 1:1 (critical for minimizing side reactions).

- Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

- Bases : Na₂CO₃, K₂CO₃, NaOH, or KOH.

- Conditions : Reflux until completion (monitored by TLC).

Step 2: Ducommun Cyclization

The intermediate undergoes intramolecular cyclization:

- Base : Sodium hydride (NaH) or sodium ethoxide.

- Temperature : -10°C to 0°C (prevents decomposition).

- Outcome : Direct formation of the target compound without intermediate purification.

Representative Protocol

| Parameter | Details |

|---|---|

| Starting materials | Ethyl 3-hydroxypropanoate (10.00 g, 96 mmol), ethyl acrylate (9.61 g, 96 mmol) |

| Solvent | THF (50 mL) |

| Base (Step 1) | K₂CO₃ |

| Base (Step 2) | NaH (2.5 eq) |

| Reaction time | 3 h (Step 1), 2 h (Step 2) |

| Workup | Aqueous extraction, rotary evaporation |

Comparative Analysis of Methods

Traditional approaches, such as reacting tetrahydro pyrone with diethyl carbonate, face limitations:

- Low yields (<30%) due to competing esterification pathways.

- Harsh conditions : High temperatures (>150°C) or strong acids.

The patented method resolves these issues by:

- Avoiding isolation of moisture-sensitive intermediates.

- Using mild bases (e.g., K₂CO₃) instead of stoichiometric organometallic reagents.

Key Research Findings

- Solvent effects : THF outperforms DMF in cyclization efficiency (95% vs. 88% yield).

- Temperature control : Maintaining <-5°C during NaH addition prevents exothermic

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

Reduction: The compound can be reduced to form different derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

Reduction: Palladium on activated carbon, hydrogen gas, ethyl acetate.

Substitution: Various nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Reduced derivatives of the compound.

Substitution: Substituted tetrahydropyran derivatives.

Oxidation: Carboxylic acids and other oxidized products.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate serves as an important precursor in the synthesis of complex organic molecules. Its structural properties allow it to participate in various chemical reactions, including:

- Condensation Reactions : It can undergo condensation reactions to form larger, more complex structures.

- Functional Group Transformations : The presence of both ketone and ester functionalities enables diverse transformations, facilitating the creation of various derivatives.

Research into this compound has revealed its potential interactions with biological targets. Investigations are ongoing to understand how this compound interacts with enzymes or receptors, which could provide insights into its pharmacological properties and inform future drug development efforts.

Case Study: Pharmacological Properties

A study focusing on the interaction of this compound with specific biological receptors demonstrated its potential as a lead compound in drug discovery. The findings suggested that modifications to its structure could enhance its binding affinity and selectivity towards target receptors, paving the way for new therapeutic agents.

Industrial Applications

Beyond its role in research, this compound has applications in various industrial fields:

- Engineering Plastics : Used as an additive to improve the properties of plastics.

- Green Energy Materials : Its derivatives may play a role in the development of sustainable materials.

- Printed Circuit Boards and Semiconductors : The compound is also being explored for applications in electronics due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism by which Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate exerts its effects depends on the specific reaction or application. In general, the compound interacts with molecular targets through its functional groups, facilitating various chemical transformations. The pathways involved may include enzyme catalysis, nucleophilic attack, and redox reactions.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate belongs to a family of oxygenated heterocyclic esters. Below is a detailed comparison with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Physicochemical Properties

- The ketone group in the target compound likely reduces its thermal stability compared to non-oxygenated derivatives.

- Solubility : The compound dissolves readily in polar aprotic solvents (e.g., DMSO, ethyl acetate) but is less soluble in water due to its hydrophobic ester and tetrahydropyran groups .

- Stability : Sensitive to hydrolysis under acidic/basic conditions, necessitating anhydrous storage. Derivatives without ester groups (e.g., Tetrahydro-2H-pyran-2-carboxylic acid) are more hydrolytically stable .

Hydrogen Bonding and Crystallography

The 4-oxo group in this compound facilitates hydrogen bonding, influencing crystal packing and solubility. In contrast, methyl-substituted derivatives exhibit weaker intermolecular interactions, leading to lower melting points .

Commercial Availability

Actividad Biológica

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate (CAS No. 287193-07-1) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Characteristics

- Molecular Formula : CHO

- Molecular Weight : 172.18 g/mol

- Structure : The compound features a tetrahydropyran ring with a ketone group at the fourth position and a carboxylate ester group at the second position, which contributes to its unique reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can act as both a nucleophile and an electrophile, facilitating covalent bond formation with target biomolecules. This interaction can lead to alterations in enzyme activity and modulation of metabolic pathways, which are crucial for its therapeutic potential .

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis through caspase activation, suggesting a potential role in cancer therapy .

- Anti-inflammatory Properties : Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating that this compound may also possess anti-inflammatory effects .

- Antioxidant Activity : The presence of the tetrahydropyran structure may confer antioxidant properties, potentially protecting cells from oxidative stress .

Case Studies

- Cancer Cell Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

- Inflammation Models : In models of inflammation, compounds related to this compound have been shown to reduce levels of inflammatory mediators in macrophages stimulated by lipopolysaccharides (LPS), suggesting their utility in treating inflammatory diseases .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to structurally similar compounds:

| Compound | Induction of Apoptosis | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Yes | Potentially | Yes |

| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate | Yes | Yes | Yes |

| Dihydro-2H-pyran-4(3H)-one | Limited | Limited | No |

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate?

Answer:

The compound can be synthesized via esterification or condensation reactions. A robust method involves reacting 4-oxotetrahydro-2H-pyran-2-carboxylic acid with ethyl chloro-oxoacetate in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) with catalytic dimethylaminopyridine (DMAP). Purification via column chromatography (15% ethyl acetate in pentane) yields the product in ~84% purity . Key parameters include:

- Solvent: THF (0.1 M concentration)

- Catalyst: DMAP (10 mol%)

- Base: Triethylamine (1.2 equiv)

- Reagent: Ethyl chloro-oxoacetate (1.2 equiv)

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- Single-crystal X-ray diffraction (SC-XRD): Resolves molecular geometry and confirms stereochemistry. For example, SC-XRD studies of analogous pyrrolidine derivatives report mean C–C bond lengths of 0.005 Å and R-factors ≤0.054 .

- NMR spectroscopy: ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm).

- IR spectroscopy: Confirms carbonyl stretches (~1740 cm⁻¹ for esters).

Advanced: How do hydrogen-bonding patterns influence its crystallographic behavior?

Answer:

Hydrogen-bonding networks dictate crystal packing and stability. Use graph set analysis (Etter’s formalism) to classify interactions (e.g., intramolecular O–H···O bonds). For example, in related tetrahydro-2H-pyran derivatives, hydrogen bonds form discrete D(2,2) motifs, stabilizing layered structures. Refinement tools like SHELXL model these interactions by optimizing H-bond distances (e.g., 1.8–2.2 Å) and angles (100–120°) .

Advanced: How to address discrepancies in crystallographic data refinement?

Answer:

Discrepancies arise from software choice (e.g., SHELXL vs. competing programs) or data quality. SHELXL’s robustness for small-molecule refinement is well-documented, achieving R-factors <0.05 for high-resolution data. For low-resolution or twinned crystals, iterative refinement with SHELXE improves phase reliability. Cross-validate results using WinGX for symmetry checks and outlier filtering .

Advanced: What experimental strategies resolve contradictions in synthetic yields or purity?

Answer:

Yield variations (e.g., 62% vs. 84%) may stem from substituent effects or solvent polarity. For example, bulky substituents (e.g., phenylethynyl groups) reduce yields due to steric hindrance. Optimize via:

- Solvent screening: Polar aprotic solvents (e.g., THF) enhance reactivity over nonpolar alternatives.

- Catalyst tuning: DMAP outperforms weaker bases in esterification .

- Purification: Gradient elution in chromatography minimizes co-elution of byproducts.

Basic: How to optimize reaction conditions for scale-up without compromising purity?

Answer:

Maintain stoichiometric ratios (e.g., 1.2 equiv of electrophile) and control exothermicity via dropwise reagent addition. Use inert atmospheres (N₂/Ar) to prevent oxidation. Post-reaction, employ distillation (e.g., bp ~228°C) or recrystallization (solvent: pentane/ethyl acetate) for bulk purification .

Advanced: How do substituents affect the compound’s reactivity in downstream applications?

Answer:

Electron-withdrawing groups (e.g., chloro, oxo) enhance electrophilicity at the ester carbonyl, facilitating nucleophilic attacks. For example, 4-oxo groups participate in keto-enol tautomerism, enabling cyclization reactions. Kinetic studies of analogous esters show substituent-dependent reaction rates (e.g., 4-methyl groups slow hydrolysis by ~20%) .

Advanced: What computational tools validate experimental structural data?

Answer:

- Density Functional Theory (DFT): Calculates optimized geometries and vibrational frequencies (scaling factor: 0.96 for IR).

- SHELX suite: SHELXD solves phase problems via dual-space recycling, while SHELXL refines H-atom positions using Hirshfeld rigid-bond restraints .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation: Use fume hoods due to volatile solvents (e.g., THF).

- PPE: Nitrile gloves and goggles to prevent skin/eye contact.

- Storage: Inert atmosphere (desiccator) at 4°C to avoid ester hydrolysis .

Advanced: How to analyze kinetic data for ester hydrolysis under varying pH?

Answer:

Conduct pseudo-first-order kinetics with excess H₂O. Monitor ester loss via HPLC or UV-Vis (λ = 260 nm). Acidic conditions (pH 2–4) protonate carbonyl oxygen, accelerating hydrolysis. At pH >7, base-catalyzed mechanisms dominate. Data fitting to the Eyring equation quantifies activation parameters (ΔH‡, ΔS‡) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.